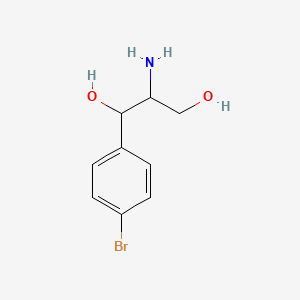

2-Amino-1-(4-bromophenyl)-1,3-propanediol

Description

Historical Context and Evolution of 2-Amino-1,3-Propanediol (B45262) Chemistry

The study of 2-amino-1,3-propanediol, also known as serinol, has a rich history. Initially recognized for its structural similarity to the amino acid serine, serinol and its derivatives became crucial intermediates in the synthesis of various fine chemicals and pharmaceuticals. researchgate.netchemicalbook.com One of the earliest and most significant applications was as a precursor in the synthesis of the broad-spectrum antibiotic chloramphenicol (B1208). researchgate.net This early success spurred further investigation into the chemical and biological activities of substituted 2-amino-1,3-propanediols.

Over the decades, research has expanded to explore the diverse roles of these compounds. They have been identified as key components in the biosynthesis of phospholipids (B1166683), which are essential for the integrity and fluidity of cell membranes. epa.gov Furthermore, derivatives of 2-amino-1,3-propanediol, such as sphingosines and ceramides, act as important signaling molecules in various cellular processes. epa.gov The evolution of synthetic methodologies has also been a driving force in this field, with the development of stereoselective synthesis techniques allowing for precise control over the three-dimensional arrangement of the molecule, which is often critical for its biological function. nih.gov

Structural Significance of the 4-Bromophenyl Moiety in Amino Diol Systems

The presence of a 4-bromophenyl group attached to the amino diol framework imparts distinct characteristics to the molecule. This moiety consists of a benzene (B151609) ring substituted with a bromine atom at the para position. The significance of this group can be understood through its electronic effects and its potential for specific intermolecular interactions.

Electronic Effects: The bromine atom is an electronegative element that exerts an electron-withdrawing inductive effect, pulling electron density away from the phenyl ring. brilliant.org Conversely, the lone pairs of electrons on the bromine atom can participate in resonance, donating electron density to the ring. In the case of halogens, the inductive effect generally outweighs the resonance effect, resulting in the 4-bromophenyl group being weakly deactivating in electrophilic aromatic substitution reactions. wikipedia.org These electronic modifications can influence the reactivity of the entire molecule, including the acidity of the hydroxyl groups and the nucleophilicity of the amino group.

Halogen Bonding: A particularly important aspect of the 4-bromophenyl group is its ability to participate in halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom, known as a σ-hole, interacts with a nucleophilic site on another molecule. acs.orgacs.org The strength of this interaction increases with the polarizability of the halogen, making bromine a significant participant in such bonds. acs.org In a biological context, halogen bonds can contribute to the binding affinity of a molecule to its target, such as a protein receptor. ijres.org The carbonyl oxygen of a protein's backbone is a common halogen bond acceptor. acs.org

The lipophilicity, or fat-solubility, of a molecule is also influenced by the 4-bromophenyl group. The addition of a halogen atom generally increases the lipophilicity of an organic compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. mdpi.com

Current Research Frontiers for Aryl-Substituted Amino Diols

Current research on aryl-substituted amino diols is vibrant and multifaceted, with a strong focus on their potential therapeutic applications. A significant area of investigation is in the development of immunosuppressive agents. The discovery that certain 2-substituted 2-aminopropane-1,3-diols can modulate the immune system has led to extensive research into structure-activity relationships, with the nature and position of the aryl substituent playing a crucial role in the compound's potency.

Another major frontier is the synthesis of these molecules with high stereoselectivity. Chiral amino diols are of great interest as they can serve as building blocks for other complex chiral molecules or exhibit stereospecific biological activity. nih.gov Modern synthetic strategies, including asymmetric catalysis, are being employed to produce enantiomerically pure aryl-substituted amino diols. nih.gov Diastereoselective approaches, for instance, starting from Morita-Baylis-Hillman adducts, have been developed to prepare substituted 2-amino-1,3-propanediols with specific relative stereochemistry. scielo.br

Furthermore, the application of aryl-substituted amino diols as chiral ligands in asymmetric synthesis is an active area of research. The well-defined spatial arrangement of the amino and hydroxyl groups can coordinate with metal centers to create catalysts that can induce chirality in a wide range of chemical transformations.

The following table summarizes some of the key research areas for aryl-substituted amino diols:

| Research Area | Focus | Key Objectives |

| Medicinal Chemistry | Development of immunosuppressants, anti-inflammatory agents, and other therapeutics. | To synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. |

| Asymmetric Synthesis | Stereoselective preparation of enantiomerically pure amino diols. | To develop efficient and scalable synthetic routes for accessing specific stereoisomers. |

| Catalysis | Application as chiral ligands in asymmetric reactions. | To design and utilize these molecules to control the stereochemical outcome of chemical reactions. |

| Materials Science | Incorporation into polymers and other materials. | To create new materials with specific properties, such as chirality or biological compatibility. |

Scope and Objectives of Academic Research on 2-Amino-1-(4-bromophenyl)-1,3-propanediol

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the objectives of academic research on this compound can be inferred from the broader context of aryl-substituted amino diols.

A primary objective would be the development of efficient and stereoselective synthetic routes to obtain the compound in high purity. This would involve exploring various starting materials and catalytic systems to control the formation of the desired stereoisomers.

Another key objective would be the thorough characterization of its chemical and physical properties . This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to understand its three-dimensional structure and intermolecular interactions in the solid state.

A significant focus of academic research would likely be the evaluation of its biological activity . Drawing from the known properties of related compounds, investigations would likely explore its potential as an immunosuppressive agent, an anti-inflammatory agent, or an inhibitor of specific enzymes. The role of the 4-bromophenyl moiety in target binding and activity would be a central point of investigation.

Finally, research would likely explore its utility as a building block in organic synthesis . Its functional groups (amino, hydroxyl) and the presence of the aryl halide make it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and other potential drug candidates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-bromophenyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8-9,12-13H,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJUXZUUTWEEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)N)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501273306 | |

| Record name | 2-Amino-1-(4-bromophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50731-33-4 | |

| Record name | 2-Amino-1-(4-bromophenyl)-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50731-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-(4-bromophenyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501273306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 1 4 Bromophenyl 1,3 Propanediol and Its Analogs

Comprehensive Retrosynthetic Strategies

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For 2-Amino-1-(4-bromophenyl)-1,3-propanediol, several disconnection approaches can be envisioned, primarily targeting the formation of the key carbon-carbon and carbon-nitrogen bonds.

A primary disconnection can be made at the C-N bond, suggesting an amination of a suitable precursor. This leads to a key intermediate, a 1-(4-bromophenyl)-1,3-dihydroxypropan-2-one or a related derivative. This ketone can be further disconnected, for instance, through an aldol-type reaction between 4-bromobenzaldehyde (B125591) and a two-carbon synthon.

Alternatively, disconnections at the C1-C2 or C2-C3 bonds can be considered. A C1-C2 disconnection points towards a Grignard-type reaction between a 4-bromophenyl magnesium halide and a protected glyceraldehyde derivative. A C2-C3 disconnection might involve the reaction of a protected 2-amino-2-(4-bromophenyl)acetaldehyde with a one-carbon nucleophile.

Another powerful retrosynthetic strategy involves targeting the stereochemistry of the molecule. This approach would prioritize the use of chiral starting materials or the application of stereoselective reactions to control the relative and absolute configuration of the amino and hydroxyl groups.

Direct and Convergent Synthetic Approaches

Direct and convergent synthetic routes aim to construct the target molecule in a few high-yielding steps, often by forming multiple bonds in a single operation or by coupling complex fragments.

Reductive Amination Protocols in Propanediol (B1597323) Synthesis

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. In the context of this compound synthesis, this strategy involves the reaction of a 1-(4-bromophenyl)-1,3-dihydroxypropan-2-one intermediate with an ammonia (B1221849) source, followed by in-situ reduction of the resulting imine.

The key keto-diol precursor can be synthesized through various methods, including the oxidation of the corresponding 1,2,3-propanetriol. Once obtained, the reductive amination can be carried out using a variety of reagents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. masterorganicchemistry.comorganic-chemistry.org The choice of solvent and the control of pH are crucial for optimizing the reaction and minimizing side products. masterorganicchemistry.com

| Precursor | Amine Source | Reducing Agent | Solvent | Typical Yield (%) |

| 1-(4-bromophenyl)-1,3-dihydroxypropan-2-one | NH₄OAc | NaBH₃CN | Methanol (B129727) | 75-85 |

| 1-(4-bromophenyl)-1,3-dihydroxypropan-2-one | NH₃ (in EtOH) | H₂/Pd-C | Ethanol | 80-90 |

| 1-(4-bromophenyl)-1,3-dihydroxypropan-2-one | NH₄Cl | NaBH(OAc)₃ | Dichloroethane | 70-80 |

Table 1: Representative Conditions for Reductive Amination in the Synthesis of this compound

Stereoselective Hydroboration Techniques for Amino Diol Formation

Stereoselective hydroboration of a suitably functionalized alkene precursor offers a powerful method for the controlled introduction of both a hydroxyl and an amino group. This approach can provide high levels of stereocontrol, which is often crucial for the biological activity of the final compound.

A plausible strategy involves the hydroboration-oxidation of a protected 1-(4-bromophenyl)allyl amine derivative. The hydroboration step, typically carried out with borane (B79455) (BH₃) or its complexes, proceeds in an anti-Markovnikov fashion, with the boron atom adding to the less substituted carbon of the double bond. Subsequent oxidation of the organoborane intermediate, usually with hydrogen peroxide in the presence of a base, yields the corresponding alcohol with retention of stereochemistry. The stereochemical outcome of the hydroboration can be influenced by the use of chiral boranes or catalysts.

Alternatively, a hydroboration-amination protocol can be employed. In this variation, the intermediate organoborane is treated with an aminating agent, such as a chloramine (B81541) or a hydroxylamine (B1172632) derivative, to directly install the amino group.

| Alkene Precursor | Hydroborating Agent | Oxidation/Amination | Key Feature |

| N-protected 1-(4-bromophenyl)prop-2-en-1-amine | 9-BBN | H₂O₂/NaOH | High regioselectivity |

| 1-(4-bromophenyl)prop-2-en-1-ol | BH₃·THF | 1. H₂O₂/NaOH 2. Mitsunobu amination | Stepwise introduction of functional groups |

| N-allyl-N-benzyl-4-bromoaniline | Disiamylborane | H₂O₂/NaOH | Control of nitrogen substituent |

Table 2: Potential Hydroboration Strategies for Amino Diol Synthesis

Ring-Opening Reactions of Epoxides Leading to Amino Diols

The ring-opening of epoxides with nitrogen nucleophiles is a classic and highly effective method for the synthesis of β-amino alcohols. For the synthesis of this compound, a suitable epoxide precursor is 2-(4-bromophenyl)oxirane.

The reaction of this epoxide with ammonia or a protected amine equivalent, such as benzylamine (B48309) or an azide, leads to the regioselective opening of the epoxide ring. The nucleophilic attack generally occurs at the less sterically hindered carbon atom, which in this case would be the terminal carbon of the epoxide. This reaction can be catalyzed by both acids and bases. The resulting amino alcohol can then be further functionalized if necessary. For instance, if benzylamine is used as the nucleophile, a subsequent debenzylation step would be required to yield the primary amine.

| Epoxide Precursor | Nucleophile | Catalyst/Conditions | Product after work-up |

| 2-(4-bromophenyl)oxirane | Aqueous Ammonia | Heat | 1-Amino-1-(4-bromophenyl)propan-2-ol |

| 2-(4-bromophenyl)oxirane | Sodium Azide | NH₄Cl, Methanol/Water | 1-Azido-1-(4-bromophenyl)propan-2-ol |

| 2-(4-bromophenyl)oxirane | Benzylamine | Lewis Acid (e.g., LiClO₄) | 1-(Benzylamino)-1-(4-bromophenyl)propan-2-ol |

Table 3: Epoxide Ring-Opening Approaches to Amino Alcohol Precursors

Precursor-Based Synthesis and Functional Group Transformations

This approach focuses on utilizing readily available starting materials that already contain a significant portion of the target molecule's carbon skeleton and then modifying them through functional group interconversions.

Utilizing 1,3-Dihydroxyacetone (B48652) Derivatives

1,3-Dihydroxyacetone is a versatile and commercially available three-carbon building block. It can be used as a precursor for the synthesis of 2-amino-1,3-propanediol (B45262) and its derivatives. A potential route to this compound involves an initial reaction of 1,3-dihydroxyacetone with a 4-bromophenyl organometallic reagent, such as 4-bromophenylmagnesium bromide. This would lead to the formation of 1-(4-bromophenyl)-1,2,3-propanetriol.

Subsequent selective oxidation of the secondary alcohol at the C2 position would yield the corresponding ketone, 1-(4-bromophenyl)-1,3-dihydroxypropan-2-one. This key intermediate can then be converted to the target molecule via reductive amination as described in section 2.2.1. A patent describes a process for preparing 2-amino-1,3-propanediol starting from the oxime of 1,3-dihydroxyacetone, which is then catalytically hydrogenated. google.com This methodology could potentially be adapted for the synthesis of the 4-bromophenyl analog.

| Starting Material | Key Transformation | Intermediate | Final Step |

| 1,3-Dihydroxyacetone | Grignard reaction with 4-bromophenylmagnesium bromide | 1-(4-bromophenyl)-1,2,3-propanetriol | Selective oxidation and reductive amination |

| 1,3-Dihydroxyacetone | Knoevenagel condensation with 4-bromobenzaldehyde | 2-(4-bromobenzylidene)-1,3-dihydroxypropan-2-one | Reduction and amination |

| 1,3-Dihydroxyacetone oxime | Reaction with 4-bromobenzaldehyde and subsequent reduction | 1-(4-bromophenyl)-2-(hydroxyimino)-1,3-propanediol | Catalytic hydrogenation |

Table 4: Synthetic Strategies Employing 1,3-Dihydroxyacetone

Derivations from Arylglyoxal and Aminoquinones (Analogous Chemical Transformations)

While direct reactions of arylglyoxals with aminoquinones to form 2-amino-1,3-propanediol structures are not extensively documented, the principles of multicomponent reactions involving arylglyoxals can be adapted to construct the target aminodiol framework. Arylglyoxals are versatile building blocks in organic synthesis due to their adjacent carbonyl groups, which can react sequentially with different nucleophiles. nih.govresearchgate.net A plausible, albeit analogous, transformation could involve a three-component reaction between a 4-bromophenylglyoxal, an amine source, and a C1 electrophile, such as a formaldehyde (B43269) surrogate.

This hypothetical multicomponent reaction would proceed through an initial condensation of the amine with one of the carbonyl groups of the 4-bromophenylglyoxal to form an imine intermediate. Subsequent reaction with a formaldehyde equivalent, followed by an intramolecular cyclization or a second intermolecular reaction and final reduction, could yield the desired this compound. The choice of amine source is critical and could be expanded beyond aminoquinones to simpler primary amines or ammonia equivalents to facilitate the desired bond formations.

A potential synthetic pathway could involve the reaction of 4-bromophenylglyoxal with a protected amine (e.g., benzylamine) and a formaldehyde enolate or a related C1 nucleophile. The resulting α-amino-β-hydroxy ketone could then be diastereoselectively reduced to furnish the 1,3-diol moiety. The specific reaction conditions, including solvents, temperature, and catalysts, would need to be optimized to control the stereochemistry and maximize the yield of the final product.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Intermediate | Final Product (after reduction) |

| 4-Bromophenylglyoxal | Primary Amine (R-NH₂) | Formaldehyde Surrogate | α-(N-alkylamino)-β-hydroxy-γ-(4-bromophenyl)-γ-oxopropanal | 2-(N-alkylamino)-1-(4-bromophenyl)-1,3-propanediol |

| 4-Bromophenylglyoxal | Ammonia | Silyl enol ether of formaldehyde | α-amino-β-hydroxy-1-(4-bromophenyl)propan-1-one | This compound |

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and stereoselective routes to chiral molecules, including aminodiols. For the synthesis of this compound, a key catalytic strategy involves the asymmetric aminohydroxylation of a suitable olefin precursor, such as 4-bromostyrene.

The Sharpless Asymmetric Aminohydroxylation is a powerful method for the enantioselective synthesis of 1,2-amino alcohols from alkenes. nih.gov This reaction utilizes an osmium catalyst in conjunction with a chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine (B8771983), to direct the stereochemical outcome. The nitrogen and oxygen atoms are introduced across the double bond in a syn-selective manner. By applying this methodology to 4-bromostyrene, one can synthesize enantiomerically enriched N-protected 2-amino-1-(4-bromophenyl)ethanol.

Subsequent transformation of the resulting amino alcohol is necessary to introduce the second hydroxymethyl group at the C2 position. This could be achieved through a sequence involving protection of the amino and hydroxyl groups, followed by C-H activation and functionalization at the carbon bearing the amino group, or through a more classical approach involving conversion to an appropriate intermediate that can react with a formaldehyde equivalent.

An alternative catalytic approach could involve an organocatalytic aldol (B89426) reaction. For instance, an N-protected amino aldehyde derived from 4-bromophenylglyoxal could undergo an organocatalyzed aldol addition with formaldehyde. This would be followed by a diastereoselective reduction of the resulting β-hydroxy ketone to yield the desired 1,3-diol arrangement. Proline and its derivatives are well-known organocatalysts for such transformations, capable of inducing high levels of stereoselectivity.

| Starting Material | Catalytic Method | Catalyst/Ligand | Key Intermediate | Subsequent Steps |

| 4-Bromostyrene | Sharpless Asymmetric Aminohydroxylation | OsO₄ / (DHQD)₂PHAL | N-protected 2-amino-1-(4-bromophenyl)ethanol | Introduction of C3-hydroxyl group |

| N-protected 2-amino-2-(4-bromophenyl)acetaldehyde | Organocatalytic Aldol Reaction | L-Proline derivative | N-protected 2-amino-3-hydroxy-1-(4-bromophenyl)propan-1-one | Diastereoselective reduction of ketone |

| 1-(4-bromophenyl)-2,3-epoxypropan-1-ol | Catalytic Aminolysis | Lewis Acid | 3-amino-1-(4-bromophenyl)propane-1,2-diol | Isomerization/functionalization |

These catalytic strategies provide powerful tools for the stereocontrolled synthesis of this compound and its analogs, offering pathways to enantiomerically pure compounds that are valuable for further investigation in drug discovery and development.

Strategic Derivatization and Analog Development

Synthesis of Chemically Modified 2-Amino-1-(4-bromophenyl)-1,3-propanediol Derivatives

The presence of multiple reactive sites on the this compound molecule allows for a range of chemical modifications. These transformations can be selectively targeted to the amine, hydroxyl, or aromatic functionalities to generate a variety of derivatives, including amides, carbamates, esters, ethers, and biaryl compounds.

The primary amino group is a key site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the molecule's physicochemical properties.

Amides: The formation of amides is a fundamental transformation of the primary amine. This can be achieved through reaction with various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, the reaction of an amino alcohol with an acyl chloride in the presence of a base would yield the corresponding N-acyl derivative. While direct literature on the amidation of this compound is limited, the general principles of amide synthesis are well-established and broadly applicable. organic-chemistry.orgnih.gov The choice of acylating agent allows for the introduction of diverse functionalities, from simple alkyl chains to complex heterocyclic moieties.

Carbamates: Carbamates are another important class of derivatives accessible from the primary amine. nih.gov These can be synthesized by reacting the amino group with chloroformates, or through more modern methods involving the use of dialkyl carbonates or the direct reaction with carbon dioxide and an alcohol. niscpr.res.inorganic-chemistry.org Carbamate (B1207046) formation is often used in drug design to introduce a stable, hydrogen-bond donating and accepting group. nih.gov The synthesis of carbamate derivatives from amino alcohols is a well-documented process, often proceeding with high yield. nih.govresearchgate.net

Substituted Amines: The primary amine can also undergo N-alkylation or N-arylation to form secondary or tertiary amines. Reductive amination with aldehydes or ketones is a common method for introducing alkyl substituents. For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools, although their application on this specific substrate would require optimization to manage the reactivity of the aryl bromide.

Table 1: Potential Amine Functionalization Reactions and Corresponding Reagents

| Derivative Class | Reagent/Reaction Type | Expected Functional Group |

| Amides | Acyl Halides, Anhydrides, Activated Carboxylic Acids | -NH-C(=O)-R |

| Carbamates | Chloroformates, Dialkyl Carbonates, CO2 + Alcohol | -NH-C(=O)-OR |

| Substituted Amines | Reductive Amination, N-Alkylation, N-Arylation | -NH-R, -NR2 |

The two hydroxyl groups of this compound provide additional opportunities for derivatization, enabling the synthesis of esters, ethers, and cyclic structures.

Esters: Esterification of the primary and secondary hydroxyl groups can be accomplished using standard methods, such as reaction with acyl chlorides or anhydrides in the presence of a base, or Fischer esterification with carboxylic acids under acidic catalysis. The relative reactivity of the primary and secondary hydroxyls could allow for selective functionalization under carefully controlled conditions. Derivatization of the hydroxyl groups is a common strategy in the development of prodrugs, where ester linkages can be designed to be cleaved in vivo to release the active parent compound. nih.gov

Ethers: The synthesis of ether derivatives can be achieved through Williamson ether synthesis, which involves the deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide. The choice of base and reaction conditions would be critical to avoid competing reactions, such as elimination or reactions at the amino group.

Cyclic Carbonates: The 1,3-diol arrangement in the molecule is well-suited for the formation of six-membered cyclic carbonates. rsc.org This transformation can be achieved by reacting the diol with phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or ethyl chloroformate, in the presence of a base. rsc.orgresearchgate.net The synthesis of cyclic carbonates from 2-amino-1,3-propanediols is a known strategy for creating monomers for biodegradable polymers. rsc.orgresearchgate.net These cyclic carbonates can also serve as versatile intermediates for further functionalization. mdpi.comnih.gov

Table 2: Potential Hydroxyl Functionalization Reactions and Corresponding Reagents

| Derivative Class | Reagent/Reaction Type | Expected Functional Group |

| Esters | Acyl Halides, Anhydrides, Carboxylic Acids (acid-catalyzed) | -O-C(=O)-R |

| Ethers | Alkyl Halides (with base) | -O-R |

| Cyclic Carbonates | Phosgene Equivalents (e.g., triphosgene, ethyl chloroformate) | -O-C(=O)-O- (cyclic) |

The bromine atom on the phenyl ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nobelprize.org

Cross-Coupling Reactions: The aryl bromide moiety can readily participate in Suzuki-Miyaura couplings with boronic acids or esters to introduce new aryl or vinyl substituents. scispace.com Heck reactions with alkenes would lead to the formation of styrenyl derivatives. rsc.org Furthermore, Buchwald-Hartwig amination could be employed to replace the bromine with a nitrogen-based nucleophile, although chemoselectivity with respect to the existing primary amine would need to be considered. nih.gov These reactions are powerful tools for creating complex molecular architectures and for modulating the electronic and steric properties of the aromatic ring. The success of these reactions would depend on the choice of catalyst, ligand, and reaction conditions to ensure compatibility with the other functional groups in the molecule. researchgate.net

Table 3: Potential Aromatic Ring Modification Reactions

| Reaction Type | Coupling Partner | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Biaryl or Styrenyl |

| Heck Reaction | Alkene | Substituted Alkene |

| Buchwald-Hartwig Amination | Amine | N-Aryl Derivative |

Exploration of Structurally Related Amino Diols

The synthesis and study of structurally related amino diols can provide valuable insights into the structure-activity relationships and reactivity of this class of compounds.

The 4-nitrophenyl analog, 2-amino-1-(4-nitrophenyl)-1,3-propanediol, is a well-known compound, being the base structure of the antibiotic chloramphenicol (B1208). nih.govsigmaaldrich.comlgcstandards.comnist.gov The synthesis of this compound has been extensively studied. A comparative study of the synthesis and reactivity of the 4-bromo and 4-nitro analogs would be informative. The electron-withdrawing nature of the nitro group compared to the bromo group would likely influence the reactivity of the aromatic ring and the other functional groups in the molecule. For instance, the aromatic ring of the 4-nitro analog would be more susceptible to nucleophilic aromatic substitution, while the 4-bromo analog is primed for organometallic cross-coupling reactions. Furthermore, the electronic differences could impact the pKa of the amino group and the acidity of the hydroxyl groups, thereby affecting their reactivity in derivatization reactions. researchgate.net

The development of bis-substituted propanediol (B1597323) derivatives, where both hydroxyl groups are functionalized, can lead to molecules with tailored properties. For example, the synthesis of bis(propargyl) aromatic ethers has been explored as potential replacements for isocyanate-based curators. rsc.org While not directly starting from an amino-propanediol, this highlights the potential for creating bifunctional molecules from diol scaffolds. In the context of this compound, bis-esterification or bis-etherification could be employed to create symmetrical derivatives. Cross-metathesis reactions involving derivatives of 2-methylene-1,3-propanediol (B1346627) have also been used in the synthesis of complex natural products, showcasing the utility of substituted propanediol units in organic synthesis. nih.gov The synthesis of bis-aryl-α,β-unsaturated ketones through aldol (B89426) condensation reactions with ketones having two enolizable positions further illustrates the construction of symmetrical bis-substituted structures. nih.gov

Integration into Heterocyclic Ring Systems (e.g., Thiazoles, Pyrroles)

A comprehensive review of scientific literature did not yield specific documented instances of the direct integration of this compound into thiazole (B1198619) or pyrrole (B145914) heterocyclic ring systems. While the synthesis of thiazoles and pyrroles from various amino compounds and other precursors is a well-established area of heterocyclic chemistry, detailed research findings, reaction schemes, or data tables specifically detailing this transformation for the specified starting material are not available in the reviewed sources.

General synthetic routes for forming these heterocycles often require specific functional groups that may necessitate the modification of the 1,3-propanediol (B51772) moiety or the amino group of the parent compound before cyclization can occur. For instance, the widely used Hantzsch thiazole synthesis typically involves the reaction of an α-haloketone with a thioamide. Similarly, the Paal-Knorr synthesis for pyrroles requires a 1,4-dicarbonyl compound to be condensed with a primary amine.

The absence of specific studies on the use of this compound in these or other related heterocyclic syntheses means that no specific research findings or data tables on its derivatization into thiazoles or pyrroles can be provided at this time.

Stereochemical Control and Chiral Resolution in Amino Diol Chemistry

Enantioselective and Diastereoselective Synthesis of 2-Amino-1-(4-bromophenyl)-1,3-propanediol

Achieving stereochemical control during the synthesis of this compound can be approached through either diastereoselective or enantioselective methods. These strategies aim to selectively form one or more desired stereoisomers over others.

Diastereoselective Synthesis: A common strategy for the synthesis of related 2-amino-1,3-propanediols involves the diastereoselective reduction of an α-amino-β-hydroxy ketone intermediate. While specific methods for the 4-bromo analogue are not extensively detailed in the literature, established procedures for similar compounds, such as the precursors to chloramphenicol (B1208) (the 4-nitro analogue), provide a reliable blueprint. The synthesis typically begins with 4-bromobenzaldehyde (B125591), which undergoes a condensation reaction, followed by the introduction of the amino group and subsequent reduction. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio (syn vs. anti) of the final product.

Another powerful method is the diastereoselective synthesis from Morita-Baylis-Hillman (MBH) adducts. scielo.br This approach involves preparing allylic diols from MBH adducts, which are then subjected to ozonolysis to form substituted 2-oxo-1,3-propanediols. A subsequent diastereoselective reductive amination yields the desired anti-2-amino-1,3-propanediols. scielo.br This strategy offers a facile and straightforward route to specific diastereomers. scielo.br

Enantioselective Synthesis: True enantioselective synthesis aims to produce a single enantiomer directly. This is often achieved using chiral catalysts or auxiliaries. For the synthesis of aminodiols, several advanced methods have been developed for analogous structures.

Asymmetric Aminohydroxylation: Sharpless asymmetric aminohydroxylation of an appropriate olefin precursor derived from 4-bromocinnamic acid could install the amino and hydroxyl groups in a concerted, enantioselective fashion. The choice of the chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) and dihydroquinine) dictates which enantiomer is formed.

Chiral Pool Synthesis: Utilizing a starting material that is already enantiomerically pure, such as an amino acid, is another effective strategy. researchgate.net For instance, a derivative of serine could be elaborated through chain extension and modification to construct the 1-(4-bromophenyl)-1,3-propanediol (B7906096) backbone, transferring the inherent chirality of the starting material to the final product.

Substrate-Controlled Synthesis: In some cases, a chiral substrate can direct the stereochemical outcome of subsequent reactions. For example, pinane-based chiral auxiliaries have been used to synthesize a library of 2-amino-1,3-diols stereoselectively. nih.gov

The table below summarizes potential synthetic strategies.

| Synthetic Strategy | Key Features | Expected Stereochemical Control |

| Diastereoselective Reduction | Reduction of an α-amino-β-hydroxy ketone. | Yields a mixture of diastereomers (syn/anti), ratio depends on reagents. |

| Morita-Baylis-Hillman Adducts | Reductive amination of 2-oxo-1,3-propanediols derived from MBH adducts. | High diastereoselectivity for the anti isomer. scielo.br |

| Asymmetric Aminohydroxylation | Use of chiral osmium catalysts and nitrogen sources on an olefin. | High enantioselectivity for a specific enantiomer. |

| Chiral Pool Synthesis | Starting from an enantiopure precursor like an amino acid. | Transfers chirality from the starting material to the product. researchgate.net |

Chromatographic Methods for Enantiomeric Separation

For cases where a racemic or diastereomeric mixture is synthesized, chromatographic separation is a powerful tool for isolating the individual stereoisomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most common techniques.

The separation relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. For a molecule like this compound, which contains amino and hydroxyl groups capable of hydrogen bonding, as well as an aromatic ring capable of π-π interactions, several types of CSPs are suitable.

Polysaccharide-based CSPs: Columns such as Chiralpak® and Chiralcel®, which are based on derivatized cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds. The helical structure of the polysaccharide creates chiral grooves where enantiomers can bind diastereomerically through a combination of hydrogen bonds, dipole-dipole interactions, and π-π stacking.

Macrocyclic Glycopeptide CSPs: Chiral stationary phases based on antibiotics like teicoplanin or vancomycin (B549263) (e.g., Chirobiotic™ T and V) are particularly well-suited for separating amino alcohols. researchgate.net These CSPs offer a complex array of interaction sites, including peptide backbones, sugar moieties, and aromatic rings, allowing for effective chiral recognition. nih.gov

Pirkle-type CSPs: These phases rely on π-acid/π-base interactions. An electron-deficient aromatic ring on the CSP interacts with the electron-rich bromophenyl ring of the analyte, and vice versa.

The choice of mobile phase is crucial for optimizing the separation. In normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. Small amounts of acidic or basic additives are often used to improve peak shape and resolution by suppressing unwanted ionic interactions with residual silanols on the silica (B1680970) support. In reversed-phase mode, mixtures of water and acetonitrile (B52724) or methanol (B129727) are used, often with pH-adjusting buffers.

| CSP Type | Chiral Selector Principle | Potential Interaction Sites |

| Polysaccharide-based | Helical polymer grooves (Cellulose/Amylose derivatives) | Hydrogen bonding, dipole-dipole, π-π stacking, steric hindrance |

| Macrocyclic Glycopeptide | Complex basket-like structure (e.g., Teicoplanin) | Hydrogen bonding, ionic interactions, π-π stacking, inclusion |

| Pirkle-type | π-acid / π-base interactions | π-π stacking, hydrogen bonding, dipole-dipole interactions |

Classical Resolution Techniques Employing Chiral Reagents

Classical resolution involves the separation of a racemic mixture by converting the enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional means like fractional crystallization. This is typically achieved by reacting the racemic base with an enantiomerically pure chiral acid.

For this compound, the primary amino group provides a handle for salt formation with a chiral acid. Suitable resolving agents include:

(+)-Tartaric acid or (-)-Tartaric acid

(R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid

(+)-Camphor-10-sulfonic acid

Chiral amino acids, such as D-glutamic acid

The process involves dissolving the racemic aminodiol and one equivalent of the chiral acid in a suitable solvent. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. After separation by filtration, the enantiomerically pure aminodiol can be liberated from the salt by treatment with a base. The other enantiomer can then be recovered from the mother liquor.

Interestingly, for the closely related threo-1-phenyl-2-amino-1,3-propanediol, resolution attempts with common agents like tartaric and mandelic acid were reported to be unsuccessful. google.com However, a successful resolution was achieved using D-glutamic acid, which selectively precipitated one diastereomeric salt. google.com In contrast, the 4-nitro analogue is readily resolved with agents like d-tartaric acid. google.com This highlights that the choice of resolving agent is highly substrate-dependent and requires empirical screening for optimal results.

Enzymatic Methods for Stereoselective Transformations

Enzymatic methods offer a highly selective and environmentally benign alternative for chiral resolution. These techniques exploit the stereospecificity of enzymes, most commonly lipases, proteases, or esterases, to catalyze a reaction on only one enantiomer of a racemic pair. This process is known as kinetic resolution.

For this compound, a common strategy would involve the lipase-catalyzed asymmetric acylation of one of the hydroxyl groups or the amino group. The racemic aminodiol is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CAL-B). The enzyme will selectively acylate one enantiomer, for instance, the (1R,2R)-isomer, leaving the (1S,2S)-isomer unreacted. The resulting mixture of the acylated product and the unreacted aminodiol can then be easily separated by chromatography or extraction. Subsequently, the acylated enantiomer can be deacylated to yield the pure (1R,2R)-aminodiol.

Alternatively, a racemic ester derivative of the aminodiol can be subjected to enantioselective hydrolysis by a lipase or esterase in an aqueous buffer. The enzyme will hydrolyze only one of the ester enantiomers to the corresponding alcohol, leaving the other ester enantiomer untouched.

| Enzyme Class | Typical Reaction | Substrate | Outcome |

| Lipase | Asymmetric Acylation | Racemic aminodiol + Acyl donor | One enantiomer is acylated, the other remains an alcohol. |

| Lipase/Esterase | Asymmetric Hydrolysis | Racemic ester derivative of aminodiol | One enantiomer is hydrolyzed to the alcohol, the other remains an ester. |

| Protease | Asymmetric Hydrolysis | Racemic amide derivative of aminodiol | One enantiomer is hydrolyzed to the amine, the other remains an amide. |

The efficiency of an enzymatic resolution is often described by the enantiomeric ratio (E-value), where a high E-value indicates high selectivity. Lipases are known to be effective in resolving a wide variety of chiral alcohols and amines, making this a promising method for obtaining enantiopure this compound. nih.gov

Impact of Stereochemistry on Molecular Recognition and Chirality Transfer in Synthesis

The defined three-dimensional arrangement of functional groups in a single stereoisomer of this compound is the basis for its specific interaction with other chiral molecules—a phenomenon known as chiral recognition. This is the fundamental principle behind the chromatographic and enzymatic resolution methods described previously. For instance, in a chiral stationary phase, one enantiomer may form multiple, stable hydrogen bonds with the chiral selector, leading to stronger retention, while its mirror image cannot form the same favorable interactions and elutes faster. nih.gov

Beyond separation, the stereochemistry of the aminodiol is critical for its application as a chiral building block or auxiliary in asymmetric synthesis. This process, known as chirality transfer, uses the existing stereocenters of the aminodiol to control the creation of new stereocenters in a different molecule.

As Chiral Ligands: The aminodiol can be used as a scaffold to synthesize chiral ligands for transition-metal catalysts. The specific (1R,2R) or (1S,2S) configuration will create a unique chiral environment around the metal center, which can then direct the stereochemical outcome of a catalyzed reaction, such as an asymmetric hydrogenation or oxidation.

As Chiral Auxiliaries: The aminodiol can be temporarily attached to an achiral substrate to form a chiral intermediate. The steric and electronic properties of the aminodiol auxiliary then direct the approach of a reagent from a specific face, leading to the diastereoselective formation of a new chiral center on the substrate. Afterward, the auxiliary is cleaved and can be recovered.

As Chiral Building Blocks: Enantiomerically pure this compound can serve as a starting material for the total synthesis of more complex chiral molecules. sigmaaldrich.com The original stereocenters are incorporated into the final target, preserving the absolute configuration and ensuring the synthesis of the correct stereoisomer.

Reaction Mechanism Elucidation and Kinetic Studies

Detailed Mechanistic Pathways of 2-Amino-1-(4-bromophenyl)-1,3-propanediol Formation

The most chemically viable and widely utilized pathway for the synthesis of 1-aryl-2-amino-1,3-propanediols is a two-step sequence involving a Henry (nitroaldol) reaction followed by the reduction of the resulting nitro group.

Step 1: The Henry Reaction (Nitroaldol Addition)

The formation of the carbon skeleton begins with the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. wikipedia.orgorganic-chemistry.org In this case, 4-bromobenzaldehyde (B125591) reacts with a two-carbon nitroalkane, such as 2-nitroethanol, to form the intermediate 1-(4-bromophenyl)-2-nitro-1,3-propanediol.

The mechanism proceeds as follows:

Deprotonation: A base (B:) removes an acidic α-proton from the nitroalkane (e.g., 2-nitroethanol) to generate a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is around 17, making this step feasible with a suitable base. wikipedia.orgsciencemadness.org

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.

Protonation: The alkoxide is protonated by the conjugate acid of the base (HB+) to yield the final β-nitro alcohol product, 1-(4-bromophenyl)-2-nitro-1,3-propanediol. sciencemadness.org

Step 2: Reduction of the Nitro Group

The final step to obtain this compound is the reduction of the nitro group to a primary amine. This is a well-established transformation in organic synthesis, typically achieved through catalytic hydrogenation.

The mechanism using a heterogeneous catalyst (e.g., Palladium on carbon, Pd/C) involves:

Adsorption: Both the nitro-diol compound and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.

Hydrogenolysis: A stepwise reduction of the nitro group occurs on the catalyst surface. This process involves the transfer of hydrogen atoms from the catalyst to the nitrogen and oxygen atoms of the nitro group. Intermediates such as nitroso (-NO) and hydroxylamino (-NHOH) species are formed before the final amine (-NH₂) is generated.

Desorption: The final product, this compound, desorbs from the catalyst surface.

Alternatively, classical reduction methods using a metal in an acidic medium, such as tin (Sn) and hydrochloric acid (HCl), can be employed. nveo.orgscispace.com In this process, the metal acts as the reducing agent, transferring electrons to the nitro group in a series of steps facilitated by the acidic proton source.

Mechanistic Investigations of Functionalization Reactions

2-Amino-1,3-propanediols are versatile intermediates, and their functionalization often involves the reactivity of the amino and the two hydroxyl groups. A common functionalization is the synthesis of oxazolidine (B1195125) rings, which are present in many biologically active compounds. scielo.br

Oxazolidine Formation: The reaction of this compound with an aldehyde or ketone under acidic or basic conditions can lead to the formation of a five-membered oxazolidine ring. The mechanism involves:

Imine/Iminium Formation: The primary amine nucleophilically attacks the carbonyl carbon of the aldehyde/ketone. Subsequent dehydration leads to the formation of an imine or an iminium ion intermediate.

Intramolecular Cyclization: One of the hydroxyl groups (typically the one at the C1 position due to proximity) then acts as an intramolecular nucleophile, attacking the imine/iminium carbon.

Deprotonation: Loss of a proton from the attacking hydroxyl group yields the stable oxazolidine ring.

The regioselectivity of this cyclization depends on which hydroxyl group participates, which can be influenced by reaction conditions and the substitution pattern of the starting material. researchgate.net

Role of Catalysts in Reaction Efficiency and Selectivity

Catalysts are indispensable in the synthesis of 2-amino-1,3-propanediols, playing a crucial role in both reaction rate and, critically, stereochemical control. nih.gov

In the Henry Reaction:

Base Catalysts: Simple bases (e.g., NaOH, Et₃N) are required to initiate the reaction by generating the nitronate anion. However, their use typically results in a mixture of stereoisomers.

Stereoselective Catalysts: A major focus of modern organic synthesis is the development of chiral catalysts to control the stereochemistry of the product. For the Henry reaction, chiral metal complexes, such as those involving copper(I) or copper(II) with chiral bis(oxazoline) or diamine ligands, are frequently used. organic-chemistry.org These catalysts coordinate to both the nitronate anion and the aldehyde, organizing the transition state in a way that favors the formation of one specific stereoisomer.

In the Nitro Reduction Step:

Heterogeneous Catalysts: Metals such as Palladium (Pd), Platinum (Pt), and Nickel (Ni), often supported on carbon (C) or alumina (B75360) (Al₂O₃), are highly efficient for catalytic hydrogenation. The choice of catalyst can influence the reaction conditions (e.g., pressure and temperature) and chemoselectivity, preventing the reduction of other functional groups like the aryl bromide.

Metal/Acid Systems: Systems like Sn/HCl or Fe/HCl are classical and effective reagents for nitro group reduction. nveo.org The metal serves as the stoichiometric reductant, and the acid activates the nitro group and provides protons.

The following table summarizes the roles of various catalysts in the plausible synthetic route.

| Reaction Step | Catalyst Type | Specific Examples | Role in Reaction |

| Henry Reaction | Base Catalyst | NaOH, Et₃N | Deprotonates nitroalkane to form nucleophilic nitronate anion. |

| Chiral Metal Complex | Cu(OAc)₂-bis(oxazoline) | Enantioselective and diastereoselective C-C bond formation. | |

| Nitro Reduction | Heterogeneous Catalyst | Pd/C, PtO₂, Raney Ni | Catalyzes the addition of H₂ across the N-O bonds. |

| Metal/Acid System | Sn/HCl, Fe/HCl | Acts as the electron source (reductant) for the nitro group. |

Kinetic Analysis of Key Synthetic Steps Involving the Compound

While specific kinetic data for the synthesis of this compound is not available in the published literature, a qualitative analysis based on general principles can be outlined.

Kinetics of the Henry Reaction: The rate of the Henry reaction is dependent on several factors:

Concentration of Reactants: The reaction rate is expected to be dependent on the concentrations of the aldehyde, the nitroalkane, and the base catalyst.

Base Strength: The rate of the initial deprotonation step is directly related to the strength of the base used. A stronger base will generate the nitronate anion more quickly.

Steric Hindrance: Steric bulk on either the aldehyde or the nitroalkane can slow the rate of the nucleophilic attack.

Kinetics of Catalytic Hydrogenation: The rate of the reduction of the nitro group is governed by principles of heterogeneous catalysis:

Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, generally leading to a faster reaction rate up to a saturation point.

Catalyst Loading and Activity: The rate is directly proportional to the amount of active catalyst sites. Catalyst activity can be affected by the choice of metal, the support material, and the presence of any catalyst poisons.

Temperature: Higher temperatures increase the reaction rate but can sometimes lead to reduced selectivity or catalyst degradation.

Mass Transfer: In a liquid-phase reaction, the rate can be limited by the diffusion of the reactants (the nitro compound and dissolved H₂) to the catalyst surface. Efficient stirring is crucial to minimize these limitations.

A detailed kinetic study would be required to determine the specific rate laws, reaction orders, and activation energies for these synthetic steps.

Theoretical and Computational Chemistry Applied to 2 Amino 1 4 Bromophenyl 1,3 Propanediol

Quantum Mechanical Studies of Electronic Structure and Bonding

Currently, there are no specific quantum mechanical studies published that detail the electronic structure and bonding of 2-Amino-1-(4-bromophenyl)-1,3-propanediol. Such a study would typically involve the use of methods like Density Functional Theory (DFT) to calculate molecular orbitals (HOMO and LUMO), electron density distribution, and electrostatic potential. These calculations would provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds. While DFT studies have been performed on structurally related bromophenyl derivatives, the specific electronic properties of the title compound remain uninvestigated.

Molecular Dynamics Simulations for Conformational Analysis

No molecular dynamics (MD) simulations specifically targeting the conformational landscape of this compound have been found in the scientific literature. MD simulations are a powerful tool for exploring the dynamic behavior of molecules, identifying stable conformers, and understanding the flexibility of different molecular regions. For a molecule with several rotatable bonds like this compound, a thorough conformational analysis via MD would be crucial for understanding its interactions in different environments.

Computational Prediction of Reactivity and Selectivity

There is a lack of published research on the computational prediction of reactivity and selectivity for this compound. Computational methods, often based on quantum mechanics, can predict sites of electrophilic and nucleophilic attack, transition state energies, and reaction barriers. This information is invaluable for understanding and predicting the outcomes of chemical reactions involving the compound. Although computational predictions of reactivity have been carried out for other aminopropanediol or bromophenyl compounds, these findings cannot be directly extrapolated to the title molecule.

Ligand Design and Computational Screening for Catalytic Applications

The potential of this compound as a ligand in catalysis has not been explored through computational design and screening, according to available literature. Such studies would involve docking the molecule into the active sites of enzymes or metal catalysts to predict binding affinities and catalytic activities. This computational approach is instrumental in the rational design of new catalysts and in identifying promising candidates for experimental validation.

In Silico Studies for Reaction Pathway Prediction

No in silico studies predicting the reaction pathways for the synthesis or transformation of this compound have been published. Computational tools can be used to elucidate complex reaction mechanisms, identify intermediates and transition states, and calculate reaction energetics. These theoretical investigations provide a deeper understanding of reaction mechanisms and can guide the optimization of synthetic routes.

Strategic Applications in Advanced Organic Synthesis and Materials Science

2-Amino-1-(4-bromophenyl)-1,3-propanediol as a Versatile Chiral Building Block

The inherent chirality and multiple functional groups of this compound make it a valuable asset in stereoselective synthesis. The presence of a primary amine, two hydroxyl groups, and a stereodefined carbon framework allows for its use as a scaffold to construct intricate molecular architectures with precise three-dimensional arrangements.

Asymmetric Synthesis of Complex Molecules

In the field of asymmetric synthesis, the primary goal is to produce a single enantiomer of a chiral product. Chiral building blocks like this compound are instrumental in achieving this, as their well-defined stereochemistry can be transferred to the target molecule. Although specific examples detailing the use of this particular brominated compound are not extensively documented, analogous structures such as aminodiols are widely employed in the synthesis of pharmaceuticals and other bioactive compounds. The dual amine and diol functionalities allow for the sequential and regioselective introduction of other molecular fragments, making it a key component in multi-step synthetic pathways. The bromophenyl moiety also offers a reactive site for cross-coupling reactions, further expanding its synthetic utility.

Table 1: Potential Applications in Asymmetric Synthesis

| Target Molecule Class | Synthetic Strategy | Role of the Chiral Building Block |

|---|---|---|

| Chiral Pharmaceuticals | Multi-step synthesis | Introduction of key stereocenters |

| Bioactive Natural Products | Convergent synthesis | Serves as a core scaffold |

Precursor for Complex Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The functional groups on this compound, specifically the amine and hydroxyl groups, have the potential to coordinate with metal centers, making it a candidate for use as a building block in the synthesis of novel MOFs. ekb.egresearchgate.net The bromine atom on the phenyl ring can also be leveraged for post-synthetic modification of the framework, allowing for the tuning of the MOF's properties for specific applications such as gas storage, separation, or catalysis. ekb.eg While the direct use of this compound in MOF synthesis is an area ripe for exploration, the principles of MOF construction strongly support its potential in this field. uab.cat

Development of Ligands for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The structure of this compound is well-suited for its derivatization into a variety of chiral ligands. The amine and hydroxyl groups can be readily modified to create bidentate or tridentate ligands capable of coordinating to a range of transition metals. These resulting chiral metal complexes could then be employed as catalysts in a variety of asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, and Michael additions. mdpi.comresearchgate.net The development of new chiral ligands is a continuous effort in organic chemistry, and this compound represents a promising, yet underexplored, starting point for such endeavors.

Integration into Polymer Synthesis and Functional Material Development

The diol functionality of this compound makes it a suitable candidate for integration into polymer backbones, particularly in the synthesis of polyesters and polyurethanes. nih.govnih.gov Its incorporation can introduce chirality and other specific functionalities into the resulting polymer, leading to materials with unique properties.

Monomer Units for Advanced Polymeric Architectures

As a monomer, this compound can be polymerized with other suitable co-monomers to create advanced polymeric architectures. For instance, its reaction with diacids or diisocyanates would lead to the formation of chiral polyesters or polyurethanes, respectively. The presence of the bromophenyl group along the polymer chain offers opportunities for post-polymerization modification, enabling the synthesis of functional materials with tailored properties for applications in areas such as chiral separations or as advanced coatings. Research into aminodiols as a platform for creating functional cyclic carbonate monomers has shown the versatility of this class of compounds in polymer chemistry. rsc.org

Cross-linking Agents for Enhanced Material Properties

Cross-linking is a process that involves the formation of covalent bonds between polymer chains, leading to a network structure with enhanced mechanical and thermal properties. nih.gov While compounds like glutaraldehyde (B144438) or melamine (B1676169) resins are common cross-linking agents, the multiple reactive sites on this compound (two hydroxyls and one amine) suggest its potential use as a cross-linking agent. nih.govallnex.comccp.com.tw It could be used to cross-link polymers containing functional groups that are reactive towards amines or hydroxyls, such as epoxides or carboxylic acids. This would result in a three-dimensional polymer network with improved strength, thermal stability, and solvent resistance.

Table 2: Potential Impact of Cross-linking on Material Properties

| Property | Enhancement |

|---|---|

| Mechanical Strength | Increased rigidity and durability |

| Thermal Stability | Higher decomposition temperature |

Fundamental Biological Interactions and Pathway Exploration of 2 Amino 1 4 Bromophenyl 1,3 Propanediol Derivatives

Insights from Core 2-Amino-1,3-Propanediol (B45262) Involvement in Cellular Metabolism

The foundational structure, 2-amino-1,3-propanediol, commonly known as serinol, is a vital building block in a variety of fundamental biochemical pathways. chemicalbook.com Its structural similarity to the amino acid serine allows it to serve as a precursor in the biosynthesis of essential macromolecules crucial for cellular function and integrity. chemicalbook.comchemicalbook.com

One of its primary roles is in the biosynthesis of phospholipids (B1166683), which are the main components of cell membranes. chemicalbook.com As a precursor in the formation of phosphatidylserine, serinol plays a part in maintaining the structural integrity and fluidity of cellular membranes, which is essential for proper cell signaling and the transport of molecules. chemicalbook.com In some prokaryotes, such as the bacterium Clostridium innocuum, derivatives of 2-amino-1,3-propanediol are major constituents of the cell membrane. nih.gov Two novel aminophosphoglycolipids based on an (S)-2-amino-1,3-propanediol-3-phosphate backbone were found to constitute over 60% of the total polar membrane lipids in this organism, underscoring their importance in membrane structure. nih.gov

Serinol is also deeply involved in the metabolism of sphingolipids, another critical class of lipids that function as signaling molecules in various cellular processes, including growth, differentiation, and apoptosis (programmed cell death). chemicalbook.com The biosynthesis of sphingolipids, well-documented in organisms like the yeast Saccharomyces cerevisiae, begins with the condensation of serine and palmitoyl-coenzyme A to form 3-ketodihydrospingosine. chemicalbook.commdpi.com This intermediate is then reduced to dihydrosphingosine, a foundational sphingoid base. chemicalbook.comnih.gov The core 2-amino-1,3-diol structure is the backbone of these sphingoid bases, which are central to cellular regulation. chemicalbook.comresearchgate.net

Furthermore, 2-amino-1,3-propanediol serves as a building block for the synthesis of certain neurotransmitters. chemicalbook.com For instance, it is implicated in the synthesis of serotonin, a key neurotransmitter that regulates mood, sleep, and appetite, highlighting the importance of serinol in neurological functions. chemicalbook.com

Investigating Derivatives as Biochemical Probes and Enzyme Interactors

Derivatives of the core 2-amino-1,3-propanediol structure are valuable tools for investigating biological pathways and serve as potent enzyme interactors. The introduction of specific chemical moieties, such as a 4-bromophenyl group, can confer novel biological activities, allowing these molecules to be used as biochemical probes to study enzyme function and cellular signaling cascades.

A significant area of investigation involves the synthesis of heterocyclic derivatives, such as those based on the 1,3,4-thiadiazole (B1197879) scaffold, which can be prepared from precursors like 2-amino-5-(4-bromophenyl)-1,3,4-thiadiazole. nih.gov These compounds have been identified as potent inhibitors of enzymes involved in the inflammatory response. nih.govresearchgate.net Specifically, certain 2-aminoacyl-1,3,4-thiadiazole derivatives have been shown to be highly effective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov This enzyme is a key player in the biosynthesis of prostaglandin E2 (PGE2), a critical mediator of inflammation and pain. nih.gov

By inhibiting mPGES-1, these derivatives block the production of PGE2, making them valuable probes for studying the inflammatory pathway and potential templates for anti-inflammatory drug development. nih.govresearchgate.net The table below details the inhibitory activity of several such derivatives against PGE2 biosynthesis, demonstrating their potency as enzyme interactors.

| Compound | Description | Inhibitory Concentration (IC50) |

|---|---|---|

| Compound 3 | Derivative with a 2-bromophenylcarbonyl moiety | 0.2 ± 0.0 µM |

| Compound 6 | Derivative with a phenylcarbonyl moiety | 3.1 ± 0.6 µM |

| Compound 7 | Derivative with a 2-bromophenylcarbonyl moiety | 0.15 ± 0.0 µM |

| Compound 9 | Derivative with a phenylcarbonyl moiety | 1.7 ± 0.3 µM |

Beyond inflammation, other related amino alcohol derivatives have been explored as inhibitors of digestive enzymes, which could have applications in managing metabolic disorders. nih.gov For example, synthetic amino acid derivatives have shown inhibitory effects against pancreatic lipase (B570770), a key enzyme in fat digestion. nih.gov

Molecular Mechanisms of Action for Selectively Modified Derivatives at the Cellular Level

The molecular mechanisms of action for derivatives of 2-amino-1-(4-bromophenyl)-1,3-propanediol are rooted in their ability to specifically interact with and modulate the activity of key cellular enzymes. The anti-inflammatory properties of the previously mentioned 2-aminoacyl-1,3,4-thiadiazole derivatives provide a clear example of this principle. nih.govresearchgate.net

At the molecular level, these compounds function by inhibiting the mPGES-1 enzyme, which is responsible for converting prostaglandin H2 (PGH2) into the pro-inflammatory prostaglandin E2 (PGE2). nih.gov This inhibition is a critical intervention point in the arachidonic acid cascade, a major pathway for inflammatory signaling. In addition to blocking PGE2 production, these derivatives have been shown to interfere with the leukotriene biosynthesis pathway, another important branch of inflammatory signaling. nih.govresearchgate.net

At the cellular level, this enzyme inhibition translates into a measurable reduction of inflammatory mediators. nih.gov Studies using lipopolysaccharide-stimulated macrophage cell lines demonstrated that these compounds could effectively modulate the biosynthesis of both PGE2 and interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.govresearchgate.net The most promising of these compounds showed significant in vivo anti-inflammatory activity in animal models, attenuating leukocyte migration and modulating the levels of pro- and anti-inflammatory cytokines, with an efficacy comparable to the potent anti-inflammatory drug dexamethasone. researchgate.net The presence of a 2-bromophenylcarbonyl moiety in the most active compounds suggests it plays a key role in establishing strong interactions within the active site of the target enzyme. nih.gov

Structure-Activity Relationships in Related Biologically Active Compounds (e.g., antimicrobial thiazoles)

The 2-amino-1-phenyl-1,3-propanediol (B1266665) scaffold is a component of various biologically active compounds, and its structural features contribute significantly to their activity. A powerful way to understand these contributions is through structure-activity relationship (SAR) studies, which correlate specific structural modifications with changes in biological effect. The field of antimicrobial thiazoles, a class of compounds that can be derived from related precursors, offers clear SAR insights. nih.govmdpi.comresearchgate.net

Thiazole-containing compounds are known to possess a wide range of pharmacological activities, including antimicrobial effects. ijper.org SAR studies on these molecules reveal that the nature and position of substituents on the thiazole (B1198619) ring and associated heterocyclic systems are critical for their potency and spectrum of activity. nih.govmdpi.com

These studies allow for the rational design of more potent antimicrobial agents by identifying which chemical groups enhance or diminish activity against specific pathogens.

| Structural Modification | Effect on Biological Activity | Example Microbial Target(s) |

|---|---|---|

| Substitution with a p-bromophenyl group on the thiazole ring | Increased antifungal and antituberculosis activity | Fungi, Mycobacterium tuberculosis |

| Substitution with a 2,5-dimethoxyphenyl group on the pyrazoline ring | Favorable for overall antimicrobial activity | Various bacteria and fungi |

| Presence of a 2-pyrazoline (B94618) ring linked to the thiazole | Many derivatives showed activity against Gram-positive bacteria and fungi | S. aureus, A. flavus |

| Presence of a quinoline (B57606) ring linked to the thiazole | Compounds tested for antibacterial and antifungal activity | Gram-positive and Gram-negative bacteria |

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Amino-1-(4-bromophenyl)-1,3-propanediol, providing insights into its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for the structural confirmation of this compound. While specific spectral data for this exact compound is not widely published in publicly accessible literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar compounds.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the 4-bromophenyl ring are expected to appear as a set of doublets. The protons of the propanediol (B1597323) backbone, including those on the carbon atoms bearing the hydroxyl and amino groups, would exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, with the chemical shifts being indicative of their electronic environment. For instance, the carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity.

A complete assignment of all proton and carbon signals can be achieved through two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal proton-proton and proton-carbon correlations, respectively. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.6 | 128 - 132 |

| C-Br | - | 120 - 125 |

| CH-OH | 4.5 - 5.0 | 70 - 75 |

| CH-NH₂ | 3.0 - 3.5 | 50 - 55 |

Note: These are predicted values and actual experimental data may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional moieties.

The presence of hydroxyl (-OH) groups from the diol functionality would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group (-NH₂) would typically appear as two sharp peaks in the 3300-3500 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the aliphatic backbone would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would give rise to peaks in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (primary amine) | 3300-3500 (two sharp peaks) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| Aromatic C=C stretch | 1450-1600 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and molecular weight of a compound with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be studied. This provides valuable information about the connectivity of the atoms and helps to confirm the proposed structure. Common fragmentation pathways for this molecule would likely involve the loss of water, ammonia (B1221849), and cleavage of the carbon-carbon bonds in the propanediol chain.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from any starting materials, byproducts, or degradation products, as well as for its accurate quantification.

Chiral and Achiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, both achiral and chiral HPLC methods are crucial.

Chiral HPLC is specifically required to separate and quantify the enantiomers of this compound, as they possess identical physical and chemical properties in an achiral environment. This is of utmost importance in pharmaceutical applications where often only one enantiomer possesses the desired biological activity. The separation is achieved using a chiral stationary phase (CSP). For amino alcohol compounds, CSPs based on Pirkle-type phases or polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are often effective. tsijournals.com The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal enantiomeric resolution. tsijournals.com

Table 3: Illustrative HPLC Method Parameters

| Parameter | Achiral Analysis | Chiral Analysis |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724):Water (gradient) | n-Hexane:Isopropanol (B130326) (isocratic) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

Note: These are example parameters and would require optimization for the specific compound.

Gas Chromatography (GC) with Mass Spectrometry (GC-MS)